molecular formula C7H4ClNO B1603974 4-Chlorobenzo[d]oxazole CAS No. 943443-12-7

4-Chlorobenzo[d]oxazole

Cat. No. B1603974
M. Wt: 153.56 g/mol
InChI Key: QNDGTSQNWUXVEA-UHFFFAOYSA-N
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Description

4-Chlorobenzo[d]oxazole (4-CBO) is a heterocyclic aromatic compound that belongs to the class of oxazoles. It is a colorless and odorless solid with a molecular formula of C7H4ClNO. 4-CBO is an important intermediate in the synthesis of various organic compounds, and has a wide range of applications in the pharmaceutical, agrochemical and materials industries. 4-CBO is also used as a model compound to study the reactivity of oxazoles.

Scientific Research Applications

Application 1: Organic Light-Emitting Diodes (OLEDs)

  • Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the design of electrochemically stable, multi-colored dopants for use in OLEDs .
  • Methods of Application : 24 furan- and thiophene-based semiconductors were synthesized using the novel benzobis [1,2-d:4,5-d′]oxazole (BBO) core . The optical and electronic properties of these materials were predicted using computational tools and verified using electrochemical and spectroscopic data .
  • Results or Outcomes : The fluorescence quantum yields for the BBOs ranged between 33–98%, while all relaxation lifetimes occurred in <5 ns . Solution-processed OLEDs were formed using the BBO materials, producing a series of dopants that achieved deep blue-to-orange electroluminescence .

Application 2: Electronic Devices

  • Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the study of polythiophenes containing benzo[d]thiazole and benzo[d]oxazole for their structural features and band gaps .
  • Methods of Application : The structural features including the electronic structure lattice constant (a), shape, total energy (E tot) per cell, and link length ®, are measured via band gap (E g) prediction with the package of country density (PDOS) and total country density (DOS) of material studio software .
  • Results or Outcomes : The link angle and the link length between atoms were not changed significantly while the E tot was decreased from E tot = – 1904 eV (in P1) to E tot = – 2548 eV (in P2) when replacing O with S . The E g of P1 was dropped from E g = 0.621 eV to E g = 0.239 eV for P2 .

Application 3: Synthesis of Heterocyclic Compounds

  • Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the synthesis of oxazoles, which are key components in a variety of heterocyclic compounds .
  • Methods of Application : The synthesis of oxazoles involves a variety of strategies, including the use of tosylmethylisocyanides (TosMICs) .
  • Results or Outcomes : The synthesis of oxazoles has led to the development of a wide range of heterocyclic compounds with diverse chemical and structural properties .

Application 4: Medicinal Chemistry

  • Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the synthesis of oxazole-based medicinal compounds .
  • Methods of Application : The van Leusen reaction, based on TosMICs, is used to prepare oxazole-based medicinal compounds .
  • Results or Outcomes : Oxazole-based molecules have shown broad biological activities and have been used in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .

Application 5: Antimicrobial Potential

  • Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the synthesis of pyrazole linked to oxazole-5-one moiety, which has shown antimicrobial potential .
  • Methods of Application : A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .
  • Results or Outcomes : The synthesized compounds showed antimicrobial potential against S. aureus, E. coli, P. aeruginosa and C. albicans .

Application 6: Magnetically Recoverable Catalysts

  • Summary of the Application : Oxazoles, including 4-Chlorobenzo[d]oxazole, are an important class of biologically active compounds in pharmaceutical chemistry. Therefore, the development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .
  • Methods of Application : During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method .
  • Results or Outcomes : In these years, a series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .

Application 7: Display Technology

  • Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the design of electrochemically stable, multi-colored dopants for use in organic light-emitting diodes (OLEDs) .
  • Methods of Application : 24 furan- and thiophene-based semiconductors were synthesized using the novel benzobis [1,2-d:4,5-d′]oxazole (BBO) core . The optical and electronic properties of these materials were predicted using computational tools and verified using electrochemical and spectroscopic data .
  • Results or Outcomes : Solution-processed OLEDs were formed using the BBO materials, producing a series of dopants that achieved deep blue-to-orange electroluminescence . As a result, four deep blue devices and a color temperature tunable white OLED were formed using various BBO dopants with brightness values suitable for display technology .

properties

IUPAC Name

4-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDGTSQNWUXVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624862
Record name 4-Chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzo[d]oxazole

CAS RN

943443-12-7
Record name 4-Chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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